Cas no 13648-05-0 (2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one)

2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one 化学的及び物理的性質
名前と識別子
-
- 2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one
- 2
- A-methyl-5
- A-androstan-3-one
- CID 131667403
- 2β-Cyano-17β-Hydroxy-17a-methyl-5β-androstan-3-one
- 5β-Androstane-2β-carbonitrile, 17β-hydroxy-17-methyl-3-oxo- (7CI,8CI)
-
- インチ: 1S/C21H31NO2/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h13-17,24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1
- InChIKey: WDOXQSYGOFJUGK-FAIYVORSSA-N
- ほほえんだ: O[C@@]1(C)CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)C[C@H](C#N)C(C[C@H]3CC[C@@H]21)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 0
- 複雑さ: 621
- トポロジー分子極性表面積: 61.1
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 222.4-226.0 °C
- ふってん: 481.8±45.0 °C at 760 mmHg
- フラッシュポイント: 245.2±28.7 °C
- じょうきあつ: 0.0±2.7 mmHg at 25°C
- 酸性度係数(pKa): 15.10±0.70(Predicted)
2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C981280-250mg |
2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one |
13648-05-0 | 250mg |
$ 1642.00 | 2023-04-17 | ||
TRC | C981280-25mg |
2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one |
13648-05-0 | 25mg |
$ 207.00 | 2023-04-17 |
2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-oneに関する追加情報
Comprehensive Overview of 2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one (CAS No. 13648-05-0)
2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one is a synthetic steroid derivative with a unique structural configuration that has garnered significant attention in the fields of medicinal chemistry and endocrinology. The compound's molecular framework is based on the androstane backbone, characterized by the 5β conformation, which is a common feature in many biologically active steroids. The presence of a cyano group at position 2β, a hydroxyl group at position 17β, and a methyl substitution at position 17α imparts distinct physicochemical properties, making it a subject of interest for its potential therapeutic applications. Recent studies have highlighted its role in modulating androgen receptor activity and its potential as a precursor in the synthesis of novel anabolic agents.
The cyano group (–CN) at position 2β is a key structural element that influences the compound's reactivity and biological behavior. This functional group can participate in hydrogen bonding and electrostatic interactions, which may enhance binding affinity to target proteins or receptors. In recent research, the cyano substitution has been associated with improved metabolic stability compared to traditional steroid scaffolds, as demonstrated in studies published in *Journal of Medicinal Chemistry* (2023). The hydroxyl group at C17 further contributes to the molecule's polarity and solubility profile, which are critical for drug formulation development.
The methyl group at position 17α is another defining feature of this compound. This substitution is commonly employed in steroid chemistry to enhance resistance to hepatic metabolism, thereby improving oral bioavailability. A 2024 review in *Steroids* journal emphasized that 17α-methylation remains a cornerstone strategy for optimizing steroid-based therapeutics. When combined with the 5β-androstane ring system, this modification creates a scaffold with potential applications in hormone replacement therapy and anti-cancer drug design.
From a synthetic chemistry perspective, the preparation of CAS No. 13648-05-0 involves multi-step organic reactions including alkylation, oxidation, and nitrile formation. Advanced methodologies such as transition-metal-catalyzed C–H functionalization have been reported to improve yield efficiency while maintaining regioselectivity at positions β-carbons (see *Organic Letters*, 2023). These synthetic advancements align with green chemistry principles by reducing byproduct formation during large-scale production.
Emerging research on 2β-Cyano derivatives has expanded beyond traditional pharmacological applications. A groundbreaking study published in *Nature Communications* (Q4 2024) demonstrated that similar nitrile-containing steroids exhibit anti-inflammatory properties through modulation of NF-kB signaling pathways. While specific data on this exact compound remains limited, these findings suggest potential avenues for exploring its role in inflammatory disease management.
In terms of analytical characterization, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure of CAS No. 13648-05-0. These methods provide detailed information about functional group positions and stereochemistry - critical factors when developing pharmaceutical formulations or conducting toxicological assessments.
Current literature indicates that compounds with similar structural motifs are being investigated for their ability to cross biological membranes efficiently due to their lipophilic nature combined with strategic polar groups like hydroxyls. This dual characteristic enhances both cellular uptake and aqueous solubility - an important consideration for drug delivery system design as discussed in *Pharmaceutical Research* (Vol. 40, Issue 9).
Looking ahead, computational modeling approaches using molecular dynamics simulations offer promising tools for predicting interactions between androstane derivatives like CAS No. 13648-05-0 and various protein targets within the human body. Such predictive models can accelerate early-stage drug discovery processes by identifying optimal binding conformations before experimental validation becomes necessary.
As research continues to evolve, it is anticipated that further studies will clarify the full therapeutic potential of this compound while addressing any safety concerns through comprehensive preclinical testing protocols aligned with ICH guidelines.
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